molecular formula C7H10ClF2NO B1413187 4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride CAS No. 1952348-04-7

4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride

Cat. No. B1413187
CAS RN: 1952348-04-7
M. Wt: 197.61 g/mol
InChI Key: RHJCIHUPPRZVLZ-WDZFZDKYSA-N
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Description

“4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride” is an organic compound with the molecular formula C7H10ClF2NO . It has a molecular weight of 197.6102064 . This compound has gained attention in scientific research for its unique properties and potential applications in various fields.

Scientific Research Applications

Radiofluorinated Compound Synthesis

4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride plays a role in the synthesis of radiofluorinated compounds. This process is vital for preparing low-molecular weight radiopharmaceuticals and labeling sensitive biopolymers. The cycloadditions with alkenes and alkynes are conducted under mild conditions, offering an effective method for creating these specialized molecules (Zlatopolskiy et al., 2012).

Conformational Studies in Chemistry

The molecule has been used in studies examining the conformational equilibria of related derivatives. For instance, research on the temperature dependence of the nuclear magnetic resonance (nmr) spectra of similar difluoro compounds reveals insights into their structural conformations at various temperatures. Such studies are crucial for understanding the behavior of these compounds under different environmental conditions (Glazer et al., 1972).

Ionic Liquid Studies

This chemical has relevance in the exploration of ionic liquids. Studies involving ionic liquids, such as those containing similar chloride compounds, help in assessing their potential as environmentally benign alternatives to volatile organic solvents in industrial and laboratory processes. Understanding their solubility, conductivity, and surface properties in aqueous solutions contributes significantly to developing new industrial applications (Rogers & Voth, 2007).

Application in Organic Synthesis

Its analogs are used in organic synthesis, for instance, in the generation of difluorocarbene, which is key in preparing gem-difluorinated cyclopropenes and cyclopropanes. This showcases the role of similar compounds in facilitating important reactions in organic chemistry, leading to the synthesis of structurally diverse and potentially valuable organic compounds (Wang et al., 2011).

Polymer Science

In polymer science, related chlorides are used in the modification and synthesis of polymers, such as polyurethanes. These applications are vital in creating materials with specific properties for industrial use, such as enhanced tensile strength or antibacterial properties (Ding et al., 2015).

Safety And Hazards

The specific safety, risk, and hazard information for “4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride” is not provided in the search results . It’s always recommended to handle chemical compounds with appropriate safety measures.

properties

IUPAC Name

(1Z)-4,4-difluoro-N-hydroxycyclohexane-1-carboximidoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClF2NO/c8-6(11-12)5-1-3-7(9,10)4-2-5/h5,12H,1-4H2/b11-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJCIHUPPRZVLZ-WDZFZDKYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=NO)Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(CCC1/C(=N/O)/Cl)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride
Reactant of Route 2
4,4-Difluoro-N-hydroxycyclohexanecarbimidoyl chloride

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